Limonin 7-(O-Carboxymethyl)oxime

Description

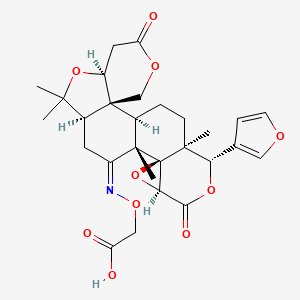

Structure

2D Structure

Properties

Molecular Formula |

C28H33NO10 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

2-[(Z)-[(1R,2R,7S,10R,13S,14S,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,17-dioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C28H33NO10/c1-24(2)16-9-17(29-36-12-19(30)31)26(4)15(27(16)13-35-20(32)10-18(27)38-24)5-7-25(3)21(14-6-8-34-11-14)37-23(33)22-28(25,26)39-22/h6,8,11,15-16,18,21-22H,5,7,9-10,12-13H2,1-4H3,(H,30,31)/b29-17-/t15-,16-,18-,21-,22+,25-,26-,27+,28+/m0/s1 |

InChI Key |

MNBPWVNCSLBLOC-LJPAEKGISA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N\OCC(=O)O)/C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C |

Canonical SMILES |

CC1(C2CC(=NOCC(=O)O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Limonin 7 O Carboxymethyl Oxime

Preparative Chemistry of Limonin (B1675406) 7-(O-Carboxymethyl)oxime

The synthesis of Limonin 7-(O-Carboxymethyl)oxime hinges on the selective oximation of the C7-carbonyl group of the limonin molecule. This targeted chemical modification introduces a carboxylic acid moiety, which is essential for subsequent conjugation reactions.

Reaction Mechanisms and Pathways for Oxime Formation at the C7-Position

The formation of an oxime from a ketone is a well-established chemical transformation that proceeds via a nucleophilic addition-elimination mechanism. In the case of this compound, the reaction involves the nucleophilic attack of the nitrogen atom of aminooxyacetic acid on the electrophilic C7-carbonyl carbon of limonin.

The reaction is typically initiated by the protonation of the carbonyl oxygen under mildly acidic or neutral conditions, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of aminooxyacetic acid then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is generally unstable and readily undergoes dehydration. Protonation of the hydroxyl group of the carbinolamine converts it into a good leaving group (water). Subsequent elimination of a water molecule, driven by the lone pair of electrons on the nitrogen, results in the formation of a C=N double bond, yielding the final oxime product. The reaction results in a mixture of (E)- and (Z)-isomers due to the geometry of the C=N double bond. nih.gov

Optimization of Synthetic Conditions and Reagent Selection (e.g., Aminooxyacetic Acid)

The successful synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include the choice of solvent, temperature, pH, and the molar ratio of reactants.

Reagent Selection: Aminooxyacetic acid is the reagent of choice for introducing the carboxymethyl oxime functionality. Its bifunctional nature, possessing both a reactive aminooxy group and a carboxylic acid group, makes it ideal for this purpose. The aminooxy group selectively reacts with the ketone at the C7-position, while the carboxylic acid remains available for future conjugation.

Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of ethanol and water, to facilitate the dissolution of both limonin and aminooxyacetic acid. The pH of the reaction mixture is a critical factor; a slightly acidic to neutral pH is generally preferred to promote the initial protonation of the carbonyl group without causing undesired side reactions or degradation of the starting material. The reaction temperature can be varied, with reactions often performed at room temperature or with gentle heating to drive the reaction to completion. A study on the synthesis of a water-soluble derivative of limonin involved oximation at the C7-position, highlighting the amenability of this position to such modifications. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion.

| Parameter | Typical Condition | Rationale |

| Reagent | Aminooxyacetic acid hemihydrochloride | Provides the carboxymethyl oxime functionality. |

| Solvent | Ethanol/Water mixture | Good solubility for both limonin and the reagent. |

| pH | ~4-6 | Catalyzes the reaction without causing degradation. |

| Temperature | Room Temperature to Reflux | Controls the reaction rate. |

| Molar Ratio | Slight excess of aminooxyacetic acid | Drives the reaction to completion. |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of starting material and formation of product. |

Advanced Conjugation Chemistry for Bioanalytical Probe Development

The carboxylic acid group of this compound serves as a versatile anchor for its conjugation to larger biomolecules, a critical step in the development of various bioanalytical probes. These probes are indispensable for techniques like enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs).

Synthesis of Protein Conjugates (e.g., Bovine Serum Albumin) for Immunogen Generation

To produce antibodies against a small molecule like limonin (a hapten), it must first be rendered immunogenic by conjugating it to a larger carrier protein. Bovine serum albumin (BSA) is a commonly used carrier protein due to its high immunogenicity and the presence of numerous amine groups (from lysine (B10760008) residues) that are available for conjugation. biorxiv.orgacs.org

The most common method for conjugating a hapten containing a carboxylic acid to a protein is through the formation of an amide bond using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS). nih.govaatbio.com

Reaction Mechanism:

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

Formation of NHS Ester: This intermediate is susceptible to hydrolysis. To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea into a more stable NHS ester.

Amide Bond Formation: The NHS ester readily reacts with the primary amine groups on the surface of BSA to form a stable amide bond, thus covalently linking the limonin derivative to the protein carrier.

The resulting limonin-BSA conjugate can then be used to immunize animals to generate polyclonal or monoclonal antibodies specific for limonin. The development of immunoassays for limonin implicitly relies on the successful synthesis of such hapten-carrier conjugates. nih.govnih.gov

| Component | Function |

| This compound | Hapten containing a carboxylic acid handle. |

| Bovine Serum Albumin (BSA) | Immunogenic carrier protein. |

| EDC (Carbodiimide) | Activates the carboxylic acid group. |

| NHS | Stabilizes the activated intermediate, improving coupling efficiency. |

| Buffer | Typically a non-amine, non-carboxylate buffer (e.g., MES or PBS) at a specific pH to optimize the reaction. |

Preparation of Enzyme-Labeled Tracers (e.g., Horseradish Peroxidase Adducts)

Enzyme-labeled tracers are essential components of competitive ELISAs. In this format, a known amount of enzyme-labeled hapten competes with the unlabeled hapten in the sample for binding to a limited number of antibody-binding sites. Horseradish peroxidase (HRP) is a frequently used enzyme for this purpose due to its high catalytic activity and stability. researchgate.net

The conjugation of this compound to HRP can be achieved using the same carbodiimide chemistry described for protein conjugation. researchgate.net The carboxylic acid group of the limonin derivative is activated with EDC and NHS and then reacted with the amine groups present on the surface of the HRP enzyme.

The purification of the resulting HRP-limonin conjugate is crucial to remove unconjugated enzyme and hapten, which can be achieved through methods like dialysis or size-exclusion chromatography. The characterization of the conjugate involves determining the molar ratio of hapten to enzyme, which is a critical parameter for the performance of the immunoassay.

Fabrication of Radioisotope-Labeled Tracers (e.g., ¹²⁵I-Tyrosine Methyl Ester Derivatives)

Radioimmunoassays (RIAs) utilize radioisotope-labeled haptens as tracers. Iodine-125 (¹²⁵I) is a commonly used radioisotope for this purpose due to its suitable half-life and gamma emission characteristics. nih.govnih.govrevvity.com Direct iodination of limonin itself can be challenging. A more common and controllable approach is indirect labeling, where a molecule containing a functional group amenable to iodination, such as a phenolic ring, is first iodinated and then conjugated to the hapten.

A common strategy involves the use of an iodinated Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate). revvity.com However, for a hapten with a carboxylic acid group like this compound, an alternative approach is necessary. One such method involves conjugating the limonin derivative to a molecule that can be readily iodinated, such as tyrosine methyl ester.

Synthetic Strategy:

Conjugation: this compound is first conjugated to the amino group of tyrosine methyl ester using the EDC/NHS coupling chemistry described previously. This forms a limonin-tyrosine methyl ester conjugate.

Iodination: The phenolic ring of the tyrosine moiety in the conjugate is then radioiodinated with ¹²⁵I using an oxidizing agent such as chloramine-T or Iodogen®. revvity.com This reaction introduces the radioactive iodine atom onto the aromatic ring.

Purification: The resulting ¹²⁵I-labeled limonin-tyrosine methyl ester tracer is then purified, typically by high-performance liquid chromatography (HPLC), to separate it from unreacted starting materials and byproducts.

This radiolabeled tracer can then be used in competitive RIAs for the sensitive detection of limonin.

Spectroscopic and Chromatographic Characterization of Synthetic Products and Intermediates

The confirmation of the successful synthesis of this compound and any related intermediates relies on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, purity, and molecular weight of the synthesized compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the introduction of the O-carboxymethyl oxime moiety at the C-7 position of the limonin backbone.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the limonin skeleton, along with new signals corresponding to the added carboxymethyl oxime group. A key indicator of successful synthesis would be the appearance of a new singlet for the methylene (B1212753) protons (-O-CH₂-COOH) typically observed in the region of 4.5-5.0 ppm. The exact chemical shift would be influenced by the surrounding electronic environment. The disappearance of the signals associated with the C-7 ketone in the starting material, limonin, would also be a critical piece of evidence.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The formation of this compound would be confirmed by the appearance of new carbon signals. Specifically, a signal for the oxime carbon (C=N) would be expected in the range of 150-160 ppm, a signal for the methylene carbon (-O-C H₂-COOH) around 70 ppm, and a signal for the carboxylic acid carbon (-C OOH) in the region of 170-180 ppm. Concurrently, the signal corresponding to the C-7 ketone carbon in limonin (typically around 200-210 ppm) would be absent in the spectrum of the product.

| Proton | Expected Chemical Shift (ppm) |

| Methylene (-O-CH₂-COOH) | 4.5 - 5.0 (singlet) |

| Limonin skeleton protons | Various signals consistent with the limonin structure |

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Oxime carbon (C=N) | 150 - 160 |

| Methylene carbon (-O-CH₂-COOH) | ~70 |

| Carboxylic acid carbon (-COOH) | 170 - 180 |

| Limonin skeleton carbons | Various signals consistent with the limonin structure |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Utilization of Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for generating the molecular ion.

The expected molecular weight of this compound (C₂₈H₃₃NO₁₀) is 543.57 g/mol . In a high-resolution mass spectrum, the observation of a molecular ion peak corresponding to this mass would provide strong evidence for the formation of the desired product. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific fragments, such as the carboxymethyl group or parts of the limonin skeleton. The fragmentation of the limonin core itself is well-documented and can be used as a reference. researchgate.net For instance, a common fragmentation pathway for limonoids involves the cleavage of the D-ring.

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are vital for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative analysis. The purity of this compound can be assessed by spotting a sample on a TLC plate and developing it in an appropriate solvent system. A single spot would indicate a pure compound. A patent describing the purification of a related iodinated limonin derivative mentions a TLC system of benzene:ethanol:acetic acid:water (200:47:1:15), which could be a good starting point for the analysis of this compound. google.com The spots can be visualized under UV light or by using a suitable staining reagent. For limonoids, Ehrlich's reagent is often used, which gives a characteristic color. researchgate.net

| Compound | Reported Rf Value | Solvent System |

| Iodinated TME-limonin derivative | 0.23 | Benzene:Ethanol:Acetic Acid:Water (200:47:1:15) |

Interactive Data Table: TLC Data for a Related Limonin Derivative google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis, offering high resolution and sensitivity. A reversed-phase HPLC method would be suitable for the purity assessment of this compound. The method would likely employ a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the product would be different from that of the starting material, limonin. The purity of the sample can be determined by integrating the peak area of the product and any impurities. HPLC methods for the analysis of limonin are well-established and can be adapted for its derivatives. nih.govnih.govresearchgate.net For example, a typical HPLC method for limonin might use a C18 column with a mobile phase of 30-32% acetonitrile in water. nih.gov

| Compound | Column | Mobile Phase | Flow Rate | Detection |

| Limonin | C18 | 30-32% Acetonitrile in Water | 0.9 mL/min | UV |

Interactive Data Table: Example HPLC Conditions for Limonin Analysis nih.gov

Advanced Analytical Methodologies and Their Applications in Limonoid Quantification

Development and Validation of Immunoassay Systems for Limonin (B1675406)

Immunoassays offer a significant advantage over traditional chromatographic methods like HPLC due to their high sensitivity, specificity, and potential for high-throughput analysis without extensive sample purification. The foundation of a successful immunoassay for a small molecule like limonin lies in the design of a suitable hapten to elicit a specific antibody response.

The development of a highly specific immunoassay for limonin was achieved through the strategic use of Limonin 7-(O-Carboxymethyl)oxime as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. In this case, the ketone group at the C-7 position of limonin's A-ring is chemically modified to create an oxime derivative with a carboxymethyl group. etsu.edunih.gov This derivative, this compound, introduces a spacer arm that facilitates the conjugation to a carrier protein, such as bovine serum albumin (BSA), without significantly altering the core structure of the limonin molecule that the immune system will recognize. etsu.edunih.gov

This protein-hapten conjugate is then used to immunize an animal, typically a rabbit, to generate polyclonal antibodies that specifically bind to the limonin molecule. etsu.edunih.gov The resulting antibodies form the basis of the radioimmunoassay (RIA).

The principle of the RIA is competitive binding. A known quantity of a radiolabeled limonin derivative (the tracer) competes with the unlabeled limonin present in a sample for a limited number of binding sites on the specific antibodies. After an incubation period, the antibody-bound limonin is separated from the free limonin, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled limonin in the sample; a higher concentration of limonin in the sample results in less of the radiolabeled tracer binding to the antibodies, and thus lower measured radioactivity. By constructing a standard curve using known concentrations of limonin, the concentration in unknown samples can be accurately determined. etsu.edu

Two types of radiolabeled tracers have been successfully used in these RIAs: an iodinated (¹²⁵I) tracer and a tritiated (³H) tracer, specifically ³H-limonol. etsu.edu

The sensitivity of an immunoassay is a critical parameter, defining the lowest concentration of the analyte that can be reliably detected. The RIA systems developed using the this compound hapten have demonstrated exceptionally high sensitivity.

Specifically, the RIA utilizing an iodinated tracer achieved a detection sensitivity of 150 femtomoles (fmol) of limonin, which is equivalent to less than one part per billion (ppb). etsu.edu This level of sensitivity is remarkable and allows for the detection of minute quantities of limonin in various biological matrices. etsu.edumyadlm.org An alternative RIA system using ³H-limonol as the tracer showed a slightly higher detection limit of 0.22 nanograms (ng), or 2.2 ppb. etsu.edu

For comparison, more modern enzyme-linked immunosorbent assays (icELISA) for limonin report a median inhibition concentration (IC₅₀) of 5.40 ng/mL, and lateral flow immunoassays (LFIA) have a limit of detection of 3.8 ng/mL. nih.govrsc.org While these methods offer advantages in terms of avoiding radioactivity, the RIA format has historically provided superior sensitivity, reaching into the femptomolar range. etsu.edu

| Assay Type | Tracer/Label | Detection Limit/Sensitivity | Source |

| Radioimmunoassay (RIA) | Iodinated (¹²⁵I) Tracer | 150 fmol | etsu.edu |

| Radioimmunoassay (RIA) | ³H-limonol Tracer | 0.22 ng | etsu.edu |

| icELISA | Enzyme (HRP) | IC₅₀ = 5.40 ng/mL | nih.gov |

| Lateral Flow Immunoassay | Gold Nanobipyramids | 3.8 ng/mL | rsc.org |

Specificity is the ability of an antibody to distinguish the target analyte from other structurally related compounds. In the context of citrus analysis, it is vital that the assay for limonin does not significantly cross-react with other naturally occurring limonoids. The polyclonal antibodies raised against the this compound hapten were evaluated for their cross-reactivity with key related compounds.

The results showed a high degree of specificity for limonin. Of the related limonoids tested, only deoxylimonin (B7765825) exhibited significant cross-reactivity. etsu.edu This is expected, as deoxylimonin differs from limonin only by the absence of the C-7 ketone group, the very site modified to create the hapten. Crucially, the assay demonstrated no cross-reactivity with limonoate A-ring monolactone . etsu.edu Limonoate A-ring monolactone is the non-bitter, open-ring form of limonin, and the ability to quantify limonin independently of this compound is a significant advantage of the assay. This specificity allows for the direct measurement of the bitter compound without interference from its immediate, non-bitter precursor. etsu.edu

| Compound | Cross-Reactivity with Anti-Limonin Antibody | Source |

| Limonin | 100% | etsu.edu |

| Deoxylimonin | Significant | etsu.edu |

| Limonoate A-ring Monolactone | Not Detectable | etsu.edu |

A major advantage of immunoassay techniques is their adaptability to high-throughput formats, enabling the rapid analysis of a large number of samples. The RIA developed for limonin is particularly well-suited for this application because it often does not require prior purification or extraction steps for the samples. etsu.edu This simplification of the workflow allows for a significant increase in sample throughput, with reports of up to 400 samples being analyzed per day . etsu.edu

While the original RIA was a benchmark, the principles of immunoassay have been adapted to even more streamlined platforms. Modern high-throughput screening (HTS) heavily relies on enzyme-linked immunosorbent assays (ELISA) performed in 96-well microtiter plates. labroots.comtaylorfrancis.comnih.gov These automated systems use robotic liquid handlers and plate readers to perform thousands of assays in a short period, minimizing human error and reducing reagent costs. labroots.com Other formats, such as flow-through membrane immunoassays (FMIA), also offer a rapid, multiplexed alternative to traditional ELISA for high-throughput applications. mdpi.com The development of a robust antibody using the this compound hapten is the critical first step that enables the application of any of these high-throughput platforms for large-scale limonin analysis.

Role in Tracing Limonoid Biosynthetic and Metabolic Pathways

Beyond simple quantification for quality control, immunoassays serve as vital tools in fundamental plant biochemistry research. By providing a means to accurately measure limonoid concentrations in various tissues and under different experimental conditions, they help elucidate the complex pathways of limonoid synthesis and metabolism.

Understanding how plants synthesize complex molecules like limonoids involves tracing the flow of precursor molecules through various enzymatic steps. This is often accomplished through feeding experiments using isotopically labeled compounds. nih.govnih.gov Researchers can supply a plant or cell culture with a precursor, such as glucose labeled with a stable isotope (e.g., ¹³C), and then track how the label is incorporated into the final limonoid products. nih.govresearchgate.net

While the labeling studies elucidate the origin of the carbon skeleton, the immunoassay provides the quantitative tool to measure the end products of these enzymatic transformations. For instance, the RIA utilizing a ³H-limonol tracer is a direct application of a labeled derivative within the analytical method itself to quantify limonin levels. etsu.edu

By combining labeling experiments with quantitative immunoassays, researchers can investigate the function of specific enzymes and the influence of developmental or environmental factors on the limonoid biosynthetic pathway. For example, an immunoassay can be used to measure the accumulation of limonin in different plant tissues (leaves, seeds, fruit) over time, revealing where biosynthesis and transport occur. etsu.edunih.gov When a specific enzyme in the pathway is inhibited, the immunoassay can precisely quantify the resulting decrease in limonin production, thus confirming the enzyme's role. nih.gov Therefore, the immunoassay developed from the this compound hapten acts as a critical analytical component in the broader research effort to map and understand the intricate enzymatic machinery of limonoid biosynthesis.

Quantitative Analysis of Limonoid Precursors and Metabolites in Plant and Model Systems

The quantification of limonoid precursors and metabolites in biological matrices such as plant tissues presents a significant analytical challenge due to their complex structures and often low concentrations. The development of immunoassays utilizing derivatives of limonoids has provided a powerful tool for sensitive and specific detection. A key compound in this advancement is This compound . This derivative is instrumental in the generation of antibodies with a high degree of selectivity for limonin. google.com

The methodology involves coupling this compound to a carrier protein, such as bovine serum albumin (BSA), to create a limonin-protein conjugate. google.com This conjugate is then used to immunize animals, typically rabbits, to produce polyclonal antibodies that are specifically reactive with limonin. google.com These antibodies form the basis of highly sensitive radioimmunoassays (RIAs). etsu.edu Such RIAs have been successfully employed to analyze the natural variation of limonin levels in citrus fruit and vegetative tissues, track changes during growth and development, and measure concentrations in processed juices. etsu.edu

One of the primary advantages of these immunoassays is their high throughput and sensitivity, allowing for the processing of up to 400 samples per day. etsu.edu An RIA developed using an iodinated tracer of a limonin derivative demonstrated a sensitivity of 150 femtomoles (fmol) of limonin. etsu.edu The specificity of the antibody raised against the this compound conjugate is a critical factor. Studies have shown that while it is highly specific for limonin, some cross-reactivity with structurally similar limonoids, such as deoxylimonin, can occur. etsu.edu Importantly, these antibodies show no cross-reactivity with limonoate A-ring monolactone, enabling the distinct quantification of this key metabolite. etsu.edu This specificity allows for the measurement of compounds in crude samples without extensive purification, a significant advantage over other methods. etsu.edu

Table 1: Performance Characteristics of Radioimmunoassay (RIA) Using Antibodies Raised Against this compound Conjugate

| Parameter | Finding | Source |

|---|---|---|

| Antigen Used for Antibody Production | Limonin 7-(O-carboxymethyl) oxime conjugated to bovine serum albumin (BSA) | google.com |

| Assay Type | Radioimmunoassay (RIA) | etsu.edu |

| Sensitivity (with iodinated tracer) | 150 fmol limonin | etsu.edu |

| Cross-Reactivity | Significant cross-reactivity with deoxylimonin; No cross-reactivity with limonoate A-ring monolactone | etsu.edu |

| Sample Throughput | Up to 400 samples per day | etsu.edu |

| Applications | Quantification of limonin in citrus fruit tissues, vegetative tissues, and processed juice | etsu.edu |

Comparative Analysis with Established Chromatographic and Spectrophotometric Techniques for Limonoid Quantification

The immunoassay method, reliant on derivatives like this compound, offers a distinct set of advantages compared to traditional analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and colorimetric assays. While these established methods are robust and widely used for limonoid quantification, the immunochemical approach provides a complementary strategy, particularly for high-throughput screening and ultra-sensitive detection.

Integration and Complementarity with High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of limonoids, enabling the separation, identification, and quantification of multiple compounds within a single run. nih.gov Methods have been developed that can effectively separate and quantify key limonoids like limonin and nomilin (B1679832) in citrus fruit samples in under 10 minutes. nih.gov HPLC methods demonstrate good precision, repeatability, stability, and recovery rates, making them highly reliable for detailed compositional analysis. nih.govresearchgate.net For instance, studies have quantified limonin content in various citrus cultivars, with concentrations reaching as high as 479.77 µg/mL in certain orange varieties. researchgate.net

The integration of immunoassays based on this compound with HPLC provides a powerful workflow for comprehensive limonoid analysis. Immunoassays excel in rapidly screening a large number of samples for the presence of limonin due to their high sensitivity and throughput. etsu.edu This makes them ideal for initial surveys of plant materials or for monitoring limonin levels in quality control settings.

Samples that are identified as positive or show interesting levels of limonin via immunoassay can then be subjected to HPLC analysis for confirmation and detailed quantification. HPLC can resolve and individually measure different limonoids (e.g., limonin and nomilin), providing a more complete chemical profile that an immunoassay, which might have cross-reactivity with related structures, cannot offer. nih.gov Therefore, the immunoassay serves as a rapid and cost-effective primary screening tool, while HPLC acts as a precise, confirmatory method for detailed molecular analysis.

Table 2: Comparison of Immunoassay (this compound-based) and HPLC for Limonoid Quantification

| Feature | Immunoassay (RIA) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Antibody-antigen binding | Chromatographic separation based on polarity |

| Specificity | High for target analyte (limonin), but potential for cross-reactivity with similar structures (e.g., deoxylimonin) etsu.edu | High; can separate and individually quantify multiple structurally similar compounds (e.g., limonin, nomilin) nih.gov |

| Sensitivity | Very high (fmol range) etsu.edu | High (µg/mL range) researchgate.net |

| Throughput | Very high (e.g., up to 400 samples/day) etsu.edu | Lower; sequential sample analysis |

| Primary Use | Rapid screening, high-throughput quantification of a specific target | Detailed profiling, separation, and precise quantification of multiple analytes |

| Complementary Role | Acts as a preliminary screening method to identify samples for further, detailed analysis. | Serves as a confirmatory method to validate immunoassay results and provide a complete limonoid profile. nih.govresearchgate.net |

Synergistic Approaches with Thin-Layer Chromatography (TLC) and Colorimetric Detection Methods

Synergy can also be achieved by combining immunoassays with Thin-Layer Chromatography (TLC) and colorimetric methods. TLC is a valuable technique for the qualitative separation and purification of compounds. In the context of limonoid analysis, TLC has been used to purify synthetic derivatives, such as the iodinated tyrosine methyl ester of this compound used as a tracer in RIAs. google.com The separation is characterized by the retention factor (R_f), which can help in the identification of compounds. google.com

Colorimetric methods offer a simple and rapid way to estimate the total content of certain classes of compounds. For limonoids, a method using 4-(dimethylamino)benzaldehyde (B131446) (DMAB) has been developed, which reacts with limonoid aglycones and glucosides to produce a colored product. researchgate.net This reaction allows for the spectrophotometric quantification of total limonoid aglycones, with an absorbance maximum for the limonin derivative at 470 nm. researchgate.net

A synergistic workflow could involve using TLC for the initial, rapid separation of components in a crude plant extract. Specific bands or spots suspected of being limonin could then be scraped from the TLC plate and eluted. These isolated fractions could subsequently be quantified with high sensitivity using an immunoassay based on this compound. This approach combines the separative power of TLC with the quantitative precision and sensitivity of an immunoassay.

Furthermore, an immunoassay can provide a precise quantity of limonin, while a colorimetric assay can provide the total limonoid aglycone content. etsu.eduresearchgate.net Using both methods on the same sample can offer a more complete picture, distinguishing the concentration of the specific target (limonin) from the broader class of related compounds.

Table 3: Workflow Integrating TLC, Immunoassay, and Colorimetric Methods

| Step | Method | Purpose | Source |

|---|---|---|---|

| 1. Initial Separation | Thin-Layer Chromatography (TLC) | Qualitative separation of compounds from a crude extract; purification of derivatives. | google.com |

| 2. High-Sensitivity Quantification | Immunoassay (using this compound based antibodies) | Highly sensitive and specific quantification of limonin from purified TLC fractions or crude extracts. | etsu.edu |

| 3. Total Class Quantification | Colorimetric Assay (e.g., with DMAB) | Rapid estimation of total limonoid aglycone content in a sample. | researchgate.net |

Exploration of Structure Activity Relationships and Chemical Diversity Enabled by Limonin Derivatization

Strategic Functionalization at the C7-Position for Modifying Limonoid Structural Features

The C7-ketone on the B-ring of the limonin (B1675406) scaffold is a prime target for chemical modification. nih.govnih.gov Introducing new functional groups at this position is a key strategy for altering the structural features of the parent molecule. One of the most direct methods to achieve this is through the derivatization of the C7-carbonyl group to form oximes. nih.gov The synthesis of C7-oxime derivatives, such as Limonin 7-(O-Carboxymethyl)oxime, introduces a nitrogen atom and other functionalities, which can significantly impact the molecule's properties. nih.govresearchgate.net

These modifications can lead to so-called deformed or rearranged limonoids. nih.gov For instance, the transformation of the C7-ketone to various oxime ethers has been shown to enhance biological activities in related studies. researchgate.net This strategic functionalization allows chemists to systematically alter polarity, hydrogen bonding capability, and steric bulk at a specific site, thereby creating a library of analogs for further investigation. elsevierpure.com The introduction of an O-carboxymethyl group, in particular, adds a carboxylic acid moiety, which can dramatically change the solubility and binding characteristics of the molecule compared to the parent limonin.

Table 1: Examples of C7-Position Modifications on the Limonin Scaffold

| Modification Type | Functional Group Introduced | Potential Impact on Structural Features |

|---|---|---|

| Oxime Formation | =N-OH (Oxime) | Introduces nitrogen, alters geometry at C7. nih.gov |

| Oxime Etherification | =N-O-R (e.g., O-Carboxymethyl) | Adds diverse functional groups (R), influencing polarity and size. researchgate.net |

| Reduction | -OH (Alcohol - Limonol) | Changes C7 from sp2 to sp3 hybridization, creating a new chiral center and a site for further reactions. nih.govresearchgate.net |

| Esterification of C7-Alcohol | -O-C(=O)R (Ester) | Modifies lipophilicity and steric profile. researchgate.net |

Investigation into the Influence of C7 Modification on Molecular Reactivity and Ligand Binding (as a tool for parent limonin)

Modifications at the C7-position serve as a powerful tool for probing the structure-activity relationships of the parent limonin. elsevierpure.comnih.gov By comparing the biological and chemical properties of C7-derivatives to limonin, researchers can infer the role of the C7-ketone in molecular interactions. The introduction of a group like the (O-carboxymethyl)oxime can alter the molecule's electronic distribution and conformation, which in turn influences its reactivity and how it binds to biological targets. researchgate.net

For example, studies on various limonoid analogs have shown that small structural changes can lead to significant alterations in biological activities. elsevierpure.comnih.gov The replacement of the C7-carbonyl with an oxime ether introduces a potential hydrogen bond donor/acceptor and a flexible side chain, which can explore different binding orientations within a receptor pocket that might not be accessible to the rigid ketone of limonin. researchgate.net Analyzing the binding affinities of a series of C7-modified compounds helps to map the steric and electronic requirements of the binding site. This approach allows derivatives like this compound to function as chemical probes, providing valuable insights into the ligand binding and mechanism of action of the broader class of limonoids. nih.gov

Design and Synthesis of Novel Limonoid Scaffolds through Core Ring System Alterations

Beyond simple functionalization, the complex scaffold of limonin is an ideal starting point for more profound structural modifications through a "Complexity-to-Diversity" (CtD) strategy. nih.govresearchgate.net This approach uses the inherent complexity of a natural product to generate unique and diverse molecular frameworks through ring distortion reactions. nih.govresearchgate.net By applying short synthetic sequences to limonin, a multitude of compounds with novel ring systems can be created. researchgate.netillinois.edu These reactions include ring expansions, cleavages, and rearrangements, leading to scaffolds that are significantly different from the original heptacyclic system. illinois.edunih.gov This work has resulted in the generation of dozens of different scaffolds, many of which are unprecedented. illinois.edunih.gov

The limonin core is amenable to various ring expansion and ring-opening (seco) reactions, particularly involving the A- and B-rings. nih.govresearchgate.net The C7-ketone in the B-ring provides a synthetic handle that can be exploited to generate scaffold diversity through ring expansion, leading to systems containing a seven-membered ring. nih.govresearchgate.net Furthermore, ring cleavage reactions can be employed to open one or more of the rings in the core structure. nih.gov For instance, an unusual B-ring cleavage reaction has been discovered during the chemical manipulation of limonin derivatives. researchgate.net A,B-seco-type degraded limonoids are formed by the cleavage of bonds within the A and B rings. nih.gov These strategies effectively transform the rigid polycyclic structure into more flexible systems or entirely new ring topologies, thereby expanding the chemical space accessible from the limonin precursor. researchgate.netresearchgate.net

Carbocation-mediated rearrangements are a powerful method for generating new and complex molecular scaffolds from limonoids. nih.govresearchgate.net The C7-alcohol of limonol (B608575) (derived from the reduction of limonin's C7-ketone) can be used to initiate skeletal rearrangements through the formation of carbocations, followed by hydride and alkyl shifts. nih.gov Treatment of limonol with hydroiodic acid, for example, triggers a unique rearrangement of the B/C-ring system, resulting in a novel ring system. nih.gov Such rearrangement cascades can dramatically alter the connectivity of the core structure, leading to the formation of diverse and unpredictable molecular frameworks. nih.govnih.gov These complex transformations highlight the utility of the limonoid skeleton in accessing architecturally distinct molecules that would be challenging to produce through other synthetic means. chemrxiv.orgrsc.org

Table 2: Core Ring System Alterations Starting from Limonin

| Alteration Strategy | Target Ring(s) | Description of Transformation | Resulting Structural Feature |

|---|---|---|---|

| Ring Expansion | B-Ring | Leverages the C7-ketone to expand the six-membered ring. nih.gov | Formation of a seven-membered ring system. researchgate.net |

| Ring Opening / Cleavage | B-Ring | Cleavage of C-C bonds within the B-ring. researchgate.net | Generation of B-ring seco-limonoids. nih.gov |

| Skeletal Rearrangement | B/C-Rings | Acid-triggered carbocation formation from C7-alcohol (limonol) followed by alkyl/hydride shifts. nih.gov | Novel B/C-ring fused frameworks. nih.gov |

| Cyclization | D-Ring | Unprecedented cyclization reactions involving the D-ring have been discovered. illinois.edu | Atypical D-ring fused systems. illinois.edu |

Future Perspectives and Emerging Research Trajectories

Advancements in Automated Synthesis and High-Throughput Derivatization Techniques

The synthesis of complex natural product derivatives has traditionally been a labor-intensive process, requiring multi-step procedures for each new compound. However, the fields of organic chemistry and biotechnology are moving towards more streamlined and automated approaches. acs.orgresearchgate.net While the automated synthesis of molecules like peptides and oligonucleotides is well-established, applying these principles to structurally complex and varied scaffolds like limonoids presents a significant challenge. jst.go.jp

Emerging strategies are beginning to address this complexity. The use of software and AI, such as the Chematica program, in retrosynthetic analysis allows for the rapid computational design of novel synthetic routes. acs.org These in silico designs can then be implemented using liquid-handling robotics and autonomous systems that can physically perform experiments, purify products, and analyze outcomes with minimal human intervention. researchgate.net For limonoid derivatization, this could mean the rapid creation of a library of analogues based on the limonin (B1675406) scaffold, where the C-7 position is modified with various oximes or other functional groups.

Integration of Limonin 7-(O-Carboxymethyl)oxime-Based Analytical Methods with Advanced Spectroscopic Platforms

This compound is a prime example of a derivative designed as a specialized analytical tool. The introduction of the O-carboxymethyl group at the C-7 position provides a reactive handle—a carboxylic acid—that can be easily conjugated to other molecules without significantly altering the core immunogenic profile of the limonoid structure. This feature is essential for the development of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), which have been used for limonoid analysis. acs.org In this context, the derivative can be conjugated to a large carrier protein to generate specific antibodies, or to an enzyme or fluorophore to act as a detectable tracer in a competitive assay format.

While immunoassays provide a high-throughput method for screening, advanced spectroscopic platforms offer highly sensitive and specific quantification. The integration of these methods provides a comprehensive analytical toolkit. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a benchmark for the precise analysis of limonoids in complex matrices like citrus juice. acs.orgashs.orgsci-hub.se Researchers have developed robust LC-MS/MS methods capable of quantifying limonin at low concentrations. ashs.org

For instance, a typical analysis involves a UPLC (Ultra-Performance Liquid Chromatography) system coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ashs.org This mode provides exceptional specificity by monitoring a specific fragmentation of the parent ion.

Table 1: Example LC-MS/MS Parameters for Limonin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Chromatography Column | ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) | ashs.org |

| Mobile Phase A | Water with 0.1% Formic Acid | ashs.org |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | ashs.org |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | ashs.org |

| Precursor Ion (m/z) | 471.2 | ashs.org |

| Product Ion (m/z) | 425.2 | ashs.org |

| Collision Energy | 19 V | ashs.org |

This interactive table summarizes typical parameters used for the highly specific detection and quantification of limonin via LC-MS/MS.

The future lies in the synergistic use of these platforms. High-throughput immunoassays developed using this compound can rapidly screen large numbers of samples, with promising results being confirmed and precisely quantified by LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net This integrated workflow combines the speed of immunoassays with the specificity and accuracy of mass spectrometry.

Computational Chemistry and Molecular Modeling in Predicting Derivatization Outcomes and Applications

Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology, allowing researchers to predict the properties and biological activities of molecules before they are synthesized. tandfonline.com For limonoids, molecular docking and molecular dynamics (MD) simulations are being used to explore how these molecules interact with protein targets at an atomic level. nih.govjapsonline.commdpi.com These studies provide crucial insights into structure-activity relationships (SAR), which are fundamental to designing new derivatives. elsevierpure.com

Molecular docking studies have successfully predicted the binding of limonin and its analogues to a variety of targets, including viral proteins, cancer-related nuclear receptors, and insect enzymes. tandfonline.comjapsonline.comnih.gov For example, computational studies have investigated limonoids as potential inhibitors of the progesterone (B1679170) receptor (PR) for applications in breast cancer, with simulations suggesting that specific derivatives could act as antagonists. japsonline.com Another study used docking to propose a novel molecular target for the insecticidal activity of certain limonoids, providing a clear hypothesis for experimental validation. nih.gov

Table 2: Examples of Limonoid-Target Docking Studies

| Limonoid Studied | Protein Target | Biological Context | Finding | Reference |

|---|---|---|---|---|

| Limonin, Nomilin (B1679832), Obacunone | SARS-CoV-2 Spike Protein | Antiviral | Obacunone showed the highest binding affinity. | tandfonline.com |

| Limonoid Derivatives | Progesterone Receptor (PR) | Anticancer | Limonoids bind to PR; MD simulations suggest antagonist action by altering Helix-12. | japsonline.com |

| C-seco Limonoids | Ecdysone 20-mono-oxygenase | Insecticidal | Proposed as a putative target; docking showed strong binding affinities comparable to the natural hormone. | nih.gov |

This interactive table showcases recent research where computational docking was used to predict the biological targets and mechanisms of action for various limonoids.

In the context of this compound, these computational tools can be used to predict how the addition of the carboxymethyl oxime group at the C-7 position might influence binding to a target protein. By simulating the derivative within the target's active site, chemists can assess whether the modification is likely to be tolerated and maintain or even enhance biological activity. This predictive power allows for a more rational design of derivatives, focusing synthetic efforts on compounds that are most likely to succeed, thereby saving significant time and resources.

Theoretical Frameworks for Understanding Limonoid Chemical Biology and Expanding Research Tools

The vast structural diversity of limonoids provides a rich platform for exploring fundamental concepts in chemical biology. acs.org The central principle is the structure-activity relationship (SAR), which posits that minor changes to a molecule's structure can lead to profound differences in its biological function. elsevierpure.comuhsp.edu Studies have demonstrated this clearly with limonoids; for example, the presence or absence of specific functional groups on the limonoid skeleton dictates the degree of inhibition of inflammatory enzymes like p38 MAP kinase. nih.gov

Within this framework, derivatives like this compound are not merely analogues but are rationally designed "chemical probes" or tools. vdoc.pub The parent limonin molecule possesses a specific biological activity, but its native structure may not be suitable for certain experimental applications. By introducing a functional handle—the carboxymethyl group—chemists transform the limonin scaffold into a versatile tool. This tool can be used to:

Identify Cellular Targets: The derivative can be immobilized on a solid support (like agarose (B213101) beads) to create an affinity chromatography column. A cell lysate can then be passed over this column, and proteins that bind to limonin will be captured, allowing for their identification.

Quantify and Localize: The derivative can be attached to a fluorescent dye. This fluorescent probe can then be used in cell imaging studies to visualize where the limonoid localizes within a cell.

Develop Diagnostic Assays: As discussed, the derivative is crucial for creating the reagents needed for high-throughput immunoassays. acs.org

This concept of creating chemical tools from natural products is a powerful strategy in chemical biology. vdoc.pub It allows researchers to leverage the potent and specific activities of a natural product to investigate complex biological systems. The theoretical framework, therefore, views this compound not as an end in itself, but as a means to expand our understanding of the intricate roles that the parent limonoid plays in biology, ultimately paving the way for new therapeutic and scientific applications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Limonin |

| This compound |

| Nomilin |

| Obacunone |

| Deacetyl nomilin |

| Defuran nomilin |

| Defuran limonin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.